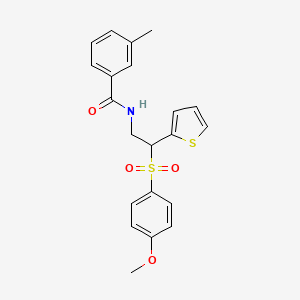

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S2/c1-15-5-3-6-16(13-15)21(23)22-14-20(19-7-4-12-27-19)28(24,25)18-10-8-17(26-2)9-11-18/h3-13,20H,14H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCDBLULQUPURO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the sulfonyl intermediate: This step involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable nucleophile to form the sulfonyl intermediate.

Coupling with thiophene derivative: The sulfonyl intermediate is then reacted with a thiophene derivative under specific conditions to form the desired sulfonyl-thiophene compound.

Amidation reaction: Finally, the sulfonyl-thiophene compound undergoes an amidation reaction with 3-methylbenzoic acid or its derivatives to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide has several applications in scientific research:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide exerts its effects depends on its specific application:

Molecular Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity.

Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its target.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl and Thiophene Motifs

(a) VRT-325 (4-(Cyclohexyloxy)-2-(1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)quinazoline)

- Structural Features : VRT-325 contains a 4-methoxyphenylsulfonyl group attached to a piperazine ring, linked to a quinazoline core via an ethyl chain. Unlike the target compound, it lacks a thiophene ring but shares the sulfonyl-methoxyphenyl motif .

- Biological Activity : VRT-325 is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, restoring ΔF508-CFTR function. The target compound’s ethyl-thiophene group may confer distinct pharmacokinetic properties, such as improved lipophilicity .

- Synthesis : Prepared via nucleophilic substitution of 4-((4-methoxyphenyl)sulfonyl)piperazine with α-halogenated quinazoline derivatives .

(b) N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone Derivatives

- Structural Features: These derivatives feature a thiophen-2-yl group substituted with a methylthio moiety, connected to a quinolone core via an oxoethyl-piperazine bridge. The sulfonyl group is absent, but the thiophene ring is structurally analogous to the target compound .

- Synthesis: Synthesized via condensation of thiophene-containing intermediates with quinolone precursors under basic conditions .

(c) (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide

- Structural Features : Shares the benzamide core and 4-methyl substitution with the target compound but replaces the sulfonyl-thiophene-ethyl chain with a dihydrothiazole ring and methoxyphenyl group .

- Biological Activity: Not explicitly reported, but the dihydrothiazole scaffold is associated with anti-inflammatory and anticancer activities, indicating divergent applications compared to sulfonyl-thiophene analogs .

Functional Group Comparison Table

Q & A

Basic: What are the recommended synthetic routes for N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide?

The synthesis typically involves multi-step reactions, starting with the formation of the sulfonyl group and subsequent coupling with the thiophene-ethyl-benzamide backbone. A common approach includes:

- Step 1: Sulfonylation of 4-methoxyphenyl derivatives using sulfonyl chlorides in the presence of a base (e.g., triethylamine) to form the sulfonyl intermediate.

- Step 2: Nucleophilic substitution or amidation reactions to attach the thiophene-ethyl-benzamide moiety.

- Purification: Column chromatography or recrystallization is essential to isolate high-purity products, monitored via thin-layer chromatography (TLC) .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Optimization involves:

- Temperature control: Lower temperatures (0–5°C) reduce unwanted side reactions during sulfonylation.

- Solvent selection: Polar aprotic solvents (e.g., DCM, DMF) enhance reaction efficiency.

- Catalyst use: Lewis acids like ZnCl₂ can accelerate coupling reactions.

- Real-time monitoring: Techniques like HPLC or inline IR spectroscopy help track intermediate formation and adjust conditions dynamically .

Basic: What analytical techniques confirm the compound’s structural integrity?

Key methods include:

- NMR spectroscopy: ¹H and ¹³C NMR verify substituent positions and purity.

- Mass spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray crystallography: Resolves 3D conformation and hydrogen-bonding interactions (if crystals are obtainable) .

Advanced: How are structural ambiguities resolved when spectroscopic data conflicts with computational predictions?

- Dynamic NMR: Assesses conformational flexibility causing signal splitting.

- DFT calculations: Compare experimental and computed chemical shifts/spectra.

- Crystallographic refinement: Adjusts X-ray data to account for disorder or thermal motion .

Basic: What in vitro assays are used to study target interactions?

- Surface plasmon resonance (SPR): Quantifies binding kinetics (e.g., KD, kon, koff).

- Fluorescence polarization: Measures competitive binding to fluorescently labeled targets.

- Enzyme inhibition assays: Evaluates IC₅₀ values against enzymes like kinases or proteases .

Advanced: How do researchers address discrepancies in binding affinity data across different assays?

- Buffer standardization: Ensure consistent pH, ionic strength, and cofactor concentrations.

- Control experiments: Validate assay specificity using knockout cell lines or competitive inhibitors.

- Orthogonal validation: Cross-check with isothermal titration calorimetry (ITC) or microscale thermophoresis (MST) .

Basic: What factors influence the compound’s stability in biological matrices?

- pH sensitivity: Degradation accelerates in acidic/alkaline conditions (e.g., pH < 4 or > 9).

- Temperature: Storage at −80°C minimizes thermal decomposition.

- Enzymatic metabolism: Liver microsome assays predict susceptibility to cytochrome P450-mediated breakdown .

Advanced: What strategies improve metabolic stability for in vivo studies?

- Deuterium incorporation: Replaces hydrogen with deuterium at vulnerable sites (e.g., benzylic positions).

- Prodrug design: Mask reactive groups (e.g., ester prodrugs for improved bioavailability).

- Cocrystal engineering: Enhances solubility and reduces degradation rates .

Basic: How is structure-activity relationship (SAR) explored for this compound?

- Analog synthesis: Modify substituents (e.g., methoxy → ethoxy, thiophene → furan).

- Biological screening: Compare IC₅₀ values across analogs to identify critical functional groups.

- Molecular docking: Predict interactions with target binding pockets (e.g., using AutoDock Vina) .

Advanced: How do computational methods guide SAR optimization?

- Free-energy perturbation (FEP): Quantifies binding energy changes for substituent modifications.

- Molecular dynamics (MD): Simulates ligand-target complex stability over time.

- Pharmacophore modeling: Identifies essential electrostatic/hydrophobic features .

Basic: What in vivo models evaluate therapeutic potential?

- Rodent xenografts: Assess antitumor efficacy in cancer models.

- Zebrafish assays: Screen for neuroactive or cardiotoxic effects.

- Pharmacokinetic (PK) studies: Measure plasma half-life, Cmax, and bioavailability .

Advanced: How are conflicting PK/PD data resolved between species?

- Allometric scaling: Adjust doses based on body surface area and metabolic rate differences.

- Tissue distribution studies: Use radiolabeled compounds to track organ-specific accumulation.

- Mechanistic modeling: Integrate in vitro metabolism data with in vivo PK parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.